Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate is an organic compound with the molecular formula C13H25N3O2. It is a white solid that is stable at room temperature and soluble in some organic solvents such as dichloromethane and ethanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate can be synthesized through several steps. A common method involves the initial synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the desired compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure stability and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate is unique due to its specific structure, which includes a cyclopropyl group and an aminomethyl functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-6-4-5-10(9-16)12-7-11(12)8-15/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
GDERRYVFBDDLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC2CN |
Origin of Product |
United States |
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